NVP-CGM097 (sulfate)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

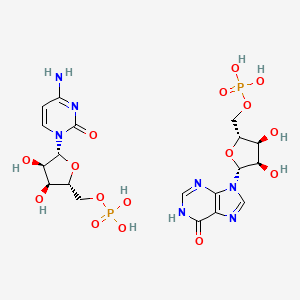

NVP-CGM097 sulfate is a potent and selective MDM2 inhibitor . It is currently under clinical trials and has shown potential in inhibiting the proliferation of tumor cells .

Molecular Structure Analysis

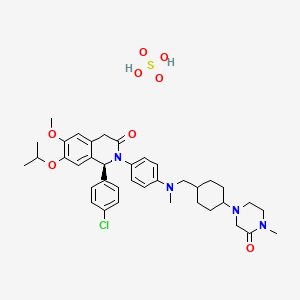

The molecular formula of NVP-CGM097 sulfate is C38H49ClN4O8S . It has an exact mass of 756.30 and a molecular weight of 757.340 .Chemical Reactions Analysis

NVP-CGM097 sulfate has been found to reverse ABCB1-mediated multidrug resistance (MDR) by directly blocking the ABCB1-mediated drug efflux and raising the accumulation of chemotherapeutic drugs in cancer cells .科学的研究の応用

Cancer Treatment

NVP-CGM097 is a potent and selective MDM2 inhibitor that is currently undergoing phase 1 clinical trials for the treatment of p53wt tumors . It has shown promising results in preclinical species, leading to tumor regression in multiple xenografted models of p53 wild-type human cancer .

Activation of p53 Pathway

NVP-CGM097 binds to the human Mdm2 protein with a Ki value of 1.3 nM, leading to the activation of the p53 pathway . This activation can induce robust p53-dependent cell cycle arrest and apoptosis in human p53 wild-type tumor cells .

Inhibition of MDM2

MDM2 is an E3 ubiquitin ligase that targets p53 for degradation by the proteasome . NVP-CGM097 acts as a potent inhibitor of MDM2, thereby preventing the degradation of p53 and enhancing its tumor-suppressing effects .

Restoration of p53 Levels

In many tumor cells, p53 is frequently inactivated, often via overexpression of MDM2 . NVP-CGM097 can competitively bind MDM2 and restore p53 levels to a threshold to induce apoptosis .

Drug Discovery

The discovery and development of NVP-CGM097 have provided valuable insights into the structural features and the amino acid side chains involved in the intracellular PPI . This knowledge can be leveraged in the design and synthesis of other potential cancer therapeutics .

Pharmacokinetic and Pharmacodynamic Studies

NVP-CGM097 has desirable pharmacokinetic and pharmacodynamic profiles in animals, along with excellent oral bioavailability . These properties make it a suitable candidate for further development and clinical testing .

作用機序

NVP-CGM097 sulfate works by inhibiting the binding of the HDM2 protein to the transcriptional activation domain of the tumor suppressor protein p53 . This prevents the proteasome-mediated enzymatic degradation of p53, which may result in the restoration of p53 signaling and, thus, the p53-mediated induction of tumor cell apoptosis .

将来の方向性

特性

IUPAC Name |

(1S)-1-(4-chlorophenyl)-6-methoxy-2-[4-[methyl-[[4-(4-methyl-3-oxopiperazin-1-yl)cyclohexyl]methyl]amino]phenyl]-7-propan-2-yloxy-1,4-dihydroisoquinolin-3-one;sulfuric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H47ClN4O4.H2O4S/c1-25(2)47-35-22-33-28(20-34(35)46-5)21-36(44)43(38(33)27-8-10-29(39)11-9-27)32-16-14-30(15-17-32)41(4)23-26-6-12-31(13-7-26)42-19-18-40(3)37(45)24-42;1-5(2,3)4/h8-11,14-17,20,22,25-26,31,38H,6-7,12-13,18-19,21,23-24H2,1-5H3;(H2,1,2,3,4)/t26?,31?,38-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFLKIFVIZIALIA-GHVGLMRRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C2CC(=O)N(C(C2=C1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)N(C)CC5CCC(CC5)N6CCN(C(=O)C6)C)OC.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=C(C=C2CC(=O)N([C@H](C2=C1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)N(C)CC5CCC(CC5)N6CCN(C(=O)C6)C)OC.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H49ClN4O8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

757.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。